molecular formula C9H7ClN2O2 B6353819 Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1206248-78-3

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6353819
CAS No.: 1206248-78-3
M. Wt: 210.62 g/mol
InChI Key: BRGBCEIVDGSQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold recognized for its significant "drug prejudice" due to its wide range of applications in developing biologically active molecules . The structure features a carboxylate ester at the 3-position and a chloro substituent at the 7-position, which serve as key handles for further synthetic modification to create diverse libraries of compounds for biological screening. Researchers utilize this core scaffold to develop novel therapeutic agents. While this specific derivative's data is limited, analogues of imidazo[1,2-a]pyridine-3-carboxylates have shown potent biological activities in scientific literature. For instance, closely related ethyl and hydrazide derivatives have been extensively studied as precursors for compounds with potential antimycobacterial activity, though specific derivatives have shown variable results . Furthermore, the imidazo[1,2-a]pyridine moiety is a key structural component in several clinical-stage drug candidates, such as Telacebec (Q203), which is a QcrB inhibitor currently in Phase II clinical trials for tuberculosis . Other research areas exploring this scaffold include oncology, where some imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity by inhibiting pathways like AKT/mTOR . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGBCEIVDGSQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225457
Record name Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206248-78-3
Record name Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206248-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Synthesis via Heterocyclic Amine Activation

A two-step, one-pot method developed by Fan and Li (2018) enables efficient synthesis of 3-substituted imidazo[1,2-a]pyridines. For Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate, this protocol involves:

  • Reaction of 2-amino-5-chloropyridine with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate enamine.

  • Cyclization with methyl bromoacetate as the electrophilic reagent under mild conditions (60–80°C, 4–6 hours).

The reaction proceeds via nucleophilic attack of the enamine’s α-carbon on the electrophile, followed by cyclization to form the imidazo[1,2-a]pyridine core. Purification via silica gel chromatography yields the target compound in 62–75% yield . This method is notable for avoiding harsh reagents and enabling modular substitution at the 3-position.

Optimization of Electrophile Reactivity

The choice of electrophile critically influences regioselectivity. For instance, methyl bromoacetate outperforms cyano or benzoyl-substituted electrophiles in minimizing byproducts. Kinetic studies reveal that electron-withdrawing groups on the electrophile accelerate cyclization but may reduce solubility, necessitating solvent optimization (e.g., DMF/THF mixtures).

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Boronic Esters

A patent by CN102786543A describes the preparation of imidazo[1,2-a]pyridine boronic acid pinacol esters, which serve as intermediates for cross-coupling. Adapting this method:

  • Synthesis of imidazo[1,2-a]pyridine-6-boronic acid pinacol ester from 2-amino-5-bromopyridine, pinacol diboron, and PdCl₂(dppf)₂ in ethylene glycol dimethyl ether/water.

  • Coupling with methyl 5-chloropyrazine-2-carboxylate under reflux (22 hours) to introduce the carboxylate moiety.

While this approach achieves 59–72% yield , competing reactions at the 7-chloro position necessitate precise temperature control (60–80°C) to suppress deboronation.

Buchwald-Hartwig Amination

Alternative routes employ palladium-mediated C–N coupling to install the ester group post-cyclization. For example, this compound is accessible via amination of 7-chloroimidazo[1,2-a]pyridine with methyl chloroformate, though yields are modest (~45%) due to steric hindrance.

Diazotransfer and Cycloaddition Approaches

Diazotransfer Reaction on Pyridine Derivatives

Wiley-VCH’s supporting information outlines a diazotransfer method for synthesizing methyltriazolo[1,5-a]pyridine-3-carboxylate. By analogy, treating methyl (6-chloropyridin-2-yl)acetate with triflyl azide generates a diazo intermediate, which undergoes thermal cyclization to form the imidazo ring. This method achieves 68% yield after chromatographic purification.

1,3-Dipolar Cycloaddition

J-Stage’s protocol for cephalosporin derivatives employs 1,3-dipolar cycloaddition between pyridine N-imines and acetylenecarboxylic acid esters. Adapting this to this compound requires:

  • Generation of pyridine N-imine from 2-amino-7-chloropyridine.

  • Cycloaddition with methyl propiolate at 50–60°C, yielding the product in 55% yield after lyophilization.

Comparative Analysis of Methodologies

Method Key Reagents Yield (%) Advantages Limitations
One-Pot CyclocondensationDMF-DMA, methyl bromoacetate62–75High efficiency, mild conditionsLimited to activated electrophiles
Suzuki-Miyaura CouplingPdCl₂(dppf)₂, pinacol diboron59–72Modular boron intermediatesCompeting side reactions
DiazotransferTriflyl azide, methyl acetate68Excellent regioselectivityRequires toxic azide reagents
1,3-Dipolar CycloadditionPyridine N-imine, propiolate55Broad substrate scopeLow yield, complex purification

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products include N-oxides and amines, respectively.

Scientific Research Applications

Chemical Properties and Structure

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate is characterized by its unique heterocyclic structure, which includes an imidazo ring fused to a pyridine ring. Its molecular formula is C10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2}, with a molecular weight of approximately 224.64 g/mol. The presence of the chloro substituent at the 7-position enhances its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that compounds in the imidazo[1,2-a]pyridine class exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Key Findings:

  • High Throughput Screening (HTS) : Research has identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the H37Rv strain .
  • Structure-Activity Relationship (SAR) : Variations in the carboxylate and amide groups have been shown to influence anti-TB activity, with certain modifications yielding compounds with enhanced potency .

Antimicrobial Properties

The compound has demonstrated antimicrobial properties against various bacterial strains. Preliminary studies suggest it may possess anti-inflammatory effects as well, making it a candidate for further pharmacological exploration .

Applications in Agriculture:

  • The compound's antimicrobial properties could be leveraged in crop protection formulations, potentially aiding in the development of new agricultural chemicals .

Case Study 1: Anti-Tuberculosis Activity

A study conducted by Abrahams et al. highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against tuberculosis. The researchers performed HTS to identify hit compounds that inhibited Mycobacterium tuberculosis effectively. The most promising candidates exhibited low toxicity profiles while maintaining high efficacy against both replicating and non-replicating bacterial forms .

Case Study 2: Synthesis and Biological Evaluation

Research by Moraski et al. focused on synthesizing various analogues of this compound to evaluate their biological activities. The synthesized compounds were tested for their cytotoxicity against several cancer cell lines, revealing that many derivatives displayed non-toxicity while retaining significant antibacterial activity .

Mechanism of Action

The mechanism of action of methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, in the context of tuberculosis, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s structure is defined by:

  • Position 7 : Chlorine atom (electron-withdrawing substituent).
  • Position 3 : Methyl ester group (polar, modifiable functional group).

Key physical properties :

  • Purity : ≥97.0% (HPLC) .
  • Appearance : Off-white to light yellow solid.
  • Storage : Stable at 2–8°C.

Comparison with Positional Isomers

Positional isomerism significantly impacts physicochemical and biological properties. Key examples:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key Differences Reference
Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate 7-Cl, 3-COOCH₃ C₉H₇ClN₂O₂ 210.62 1396554-42-9 Ester at position 3; Cl at position 7
Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate 3-Cl, 7-COOCH₃ C₉H₇ClN₂O₂ 210.62 N/A Inverted substituent positions alter electronic distribution
Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate 7-Cl, 2-COOCH₂CH₃ C₁₀H₉ClN₂O₂ 224.65 1204501-38-1 Ester at position 2; ethyl group increases lipophilicity

Key Observations :

  • Electronic Effects : The 7-chloro-3-ester configuration creates a distinct electron-deficient region compared to isomers.
  • Synthetic Utility : Position 3 esters are more reactive in nucleophilic substitutions due to proximity to the nitrogen-rich core .

Comparison Based on Substituent Variations

Substituent type and halogen identity critically influence bioactivity and synthetic pathways:

Table 1: Substituent Impact on Properties
Compound Name Substituent(s) Yield (%) Melting Point (°C) Bioactivity Notes Reference
This compound 7-Cl, 3-COOCH₃ N/A N/A High purity (pharmaceutical potential)
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate 5-CH₂Cl, 3-COOCH₂CH₃ 83 N/A Regioselective synthesis in ethyl acetate
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 7-CF₃, 3-COOCH₂CH₃ 65 N/A Enhanced electron-withdrawing effects
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate 7-CH₃, 3-COOCH₂CH₃ 77 137.6–138.2 Higher yield due to methyl’s stability

Key Observations :

  • Halogen vs. Methyl : Chlorine at position 7 increases electrophilicity compared to methyl, favoring reactions like Suzuki couplings .

Biological Activity

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

This compound is structurally characterized by the presence of a chlorine atom at the 7-position of the imidazo[1,2-a]pyridine ring. Its molecular formula is C9H8ClN2O2C_9H_8ClN_2O_2, and it exhibits properties typical of imidazo compounds, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for this compound range from 0.070.07 to 0.14μM0.14\,\mu M against XDR strains, indicating potent activity compared to traditional antibiotics .

Anti-inflammatory Properties

In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been proposed that the compound interacts with specific enzymes or receptors involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies have shown that modifications at various positions on the imidazo ring can significantly affect its potency and selectivity against target pathogens. For instance, compounds with modifications at the 3-carboxylate position exhibit enhanced activity against Mtb compared to their unmodified counterparts .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers examined the efficacy of this compound against Mtb. The findings revealed that the compound effectively inhibited both replicating and non-replicating forms of the bacteria. Notably, it exhibited an MIC 9090 value as low as 0.003μM0.003\,\mu M in certain derivatives, showcasing its potential as a lead compound for tuberculosis treatment .

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the compound's ability to inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in various inflammatory diseases. The results indicated that this compound inhibited nSMase with promising selectivity and potency. This finding suggests potential therapeutic applications in treating conditions associated with dysregulated sphingolipid metabolism .

Table 1: Biological Activity Summary

Activity Target MIC Range Notes
AntimicrobialMycobacterium tuberculosis0.070.14μM0.07-0.14\mu MEffective against MDR and XDR strains
Anti-inflammatorynSMaseNot specifiedPotential for treating inflammatory diseases

Table 2: Structure-Activity Relationships

Modification Position Effect on Activity
Chlorine Substitution7-positionIncreases potency against bacterial strains
Carboxylate Derivative3-positionEnhances anti-tubercular activity

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate?

The synthesis typically involves cyclocondensation reactions. For example, substituted imidazo[1,2-a]pyridines can be synthesized by reacting 2-aminopyridine derivatives with α-haloketones or α-bromoesters under reflux conditions. describes a one-pot, two-step protocol for analogous imidazo[1,2-a]pyridines using ethyl acetoacetate and substituted amines, achieving moderate yields (55%) after column purification. Key steps include optimizing reaction time (e.g., 12–24 hours) and temperature (80–100°C), followed by recrystallization to enhance purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on 1H/13C NMR to assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl carbons (δ ~165 ppm). IR spectroscopy verifies ester C=O stretches (~1700 cm⁻¹) and imidazole ring vibrations. High-resolution mass spectrometry (HRMS) is essential for molecular ion validation (e.g., [M+H]+ matching calculated values within 5 ppm). and highlight these techniques for confirming regioisomeric purity and functional groups .

Q. What are common impurities encountered during synthesis, and how are they addressed?

Byproducts may arise from incomplete cyclization (e.g., unreacted aminopyridine intermediates) or ester hydrolysis. notes the use of silica gel chromatography (eluting with ethyl acetate/hexane mixtures) to separate impurities. Purity is further assessed via HPLC (>95% by area normalization). For halogenated analogs like the 7-chloro derivative, residual metal catalysts (e.g., Pd in cross-coupling reactions) require chelation with EDTA or activated charcoal treatment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of imidazo[1,2-a]pyridine derivatives for antitumor activity?

demonstrates scaffold-switching strategies, where replacing pyridine with pyrimidine (e.g., compound 6 ) alters π-stacking interactions with biological targets. Key SAR parameters include:

  • Substituent position : Chlorine at C7 enhances lipophilicity and target binding (e.g., P2X3 receptor inhibition in ).
  • Ester vs. amide groups : Methyl esters improve metabolic stability compared to ethyl analogs (see vs. 17).
    Methodologically, in vitro cytotoxicity assays (e.g., IC50 against HeLa cells) paired with molecular docking (using crystal structures from ) validate design hypotheses .

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50 values across studies)?

Discrepancies may arise from assay conditions (e.g., ATP concentration in P2X3 receptor assays) or compound purity. reports IC50 values of 25–39 nM for analogs, but outliers (>30 µM) suggest batch-dependent impurities. Mitigation strategies include:

  • Orthogonal assays (e.g., calcium flux vs. electrophysiology).
  • Dose-response validation with LC-MS purity checks.
  • Statistical rigor : Replicate experiments (n ≥ 3) and use ANOVA to assess significance .

Q. What insights can crystal structure analysis provide for molecular interactions?

reveals that the planar imidazo[1,2-a]pyridine core engages in π-π stacking with aromatic residues (e.g., Phe-173 in P2X3 receptors). Hydrogen bonds between the ester carbonyl and Lys-127 further stabilize binding. Researchers should use X-ray crystallography (CCDC 1426925) or molecular dynamics simulations to probe substituent effects on binding geometry .

Q. What strategies enable late-stage functionalization of this compound?

describes Suzuki-Miyaura cross-coupling using boronate esters (e.g., methyl 7-(pinacolatoboryl)imidazo[1,2-a]pyridine-3-carboxylate) to introduce aryl/heteroaryl groups. Key considerations:

  • Catalyst selection : Pd(PPh3)4 for electron-rich boronic acids.
  • Protecting groups : Use Boc to prevent ester hydrolysis during coupling.
    Post-functionalization, HPLC-MS monitors reaction progress .

Q. How can synthetic routes be optimized for scalability and yield?

highlights microwave-assisted synthesis to reduce reaction time (from 24 hours to 2 hours) and improve yields (from 55% to 75%). Design of Experiments (DoE) tools optimize parameters like solvent polarity (DMF vs. DMSO) and stoichiometry. For methyl ester derivatives, acid scavengers (e.g., K2CO3) prevent ester degradation during workup .

Q. What mechanistic approaches elucidate the compound’s role in biological systems?

Knockdown/knockout models (e.g., siRNA targeting P2X3 receptors) validate target engagement. uses radioligand binding assays (³H-ATP displacement) to confirm competitive inhibition. For antitumor activity ( ), flow cytometry assesses apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .

Q. How can computational modeling enhance the design of imidazo[1,2-a]pyridine derivatives?

Using density functional theory (DFT) , researchers calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. ’s crystal structure enables molecular docking (AutoDock Vina) to rank analogs by binding affinity. ADMET prediction tools (e.g., SwissADME) optimize logP (<3) and PSA (<90 Ų) for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.